molecular formula C22H14F4N4O3 B2576974 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1251705-88-0

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2576974
CAS No.: 1251705-88-0
M. Wt: 458.373
InChI Key: HUIQWPGPSKZAIK-UHFFFAOYSA-N
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Description

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H14F4N4O3 and its molecular weight is 458.373. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Research by Parikh and Joshi (2014) on similar compounds, specifically 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, revealed enhanced antimicrobial properties against various bacterial and fungal strains due to the presence of fluorine atoms (Parikh & Joshi, 2014).

Fluorination Agent

Banks et al. (1996) discussed a compound, Perfluoro-[N-(4-pyridyl)acetamide], as an effective fluorinating agent. This compound shares structural similarities with the chemical , indicating potential use in fluorination reactions (Banks, Besheesh, & Tsiliopoulos, 1996).

Radiopharmaceutical Applications

Dollé et al. (2008) reported on a compound (DPA-714) with a fluorine atom in its structure for labeling with fluorine-18, indicating the potential of similar compounds in radiopharmaceutical applications, particularly in positron emission tomography (Dollé et al., 2008).

Cancer Research

Zhang et al. (2005) identified a compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as an apoptosis inducer in breast and colorectal cancer cell lines. This suggests that structurally related compounds could have potential applications in cancer research (Zhang et al., 2005).

Novel Synthesis Methods

Karpina et al. (2019) developed novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, showcasing the versatility of such compounds in synthetic chemistry, which could be relevant to the compound (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).

Kinase Inhibitors in Oncology

Fallah-Tafti et al. (2011) explored N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives as Src kinase inhibitors, highlighting the potential of similar compounds in oncology (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F4N4O3/c23-14-9-7-13(8-10-14)19-28-20(33-29-19)15-4-3-11-30(21(15)32)12-18(31)27-17-6-2-1-5-16(17)22(24,25)26/h1-11H,12H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIQWPGPSKZAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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